3-Methylhex-5-enoic acid
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Overview
Description
3-Methylhex-5-enoic acid is an organic compound characterized by a six-carbon chain with a double bond between the fifth and sixth carbons and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylpent-4-en-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to maintain the integrity of the double bond while achieving efficient conversion to the desired acid.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methyl group can participate in electrophilic substitution reactions, often facilitated by halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, potassium permanganate (KMnO4)
Reduction: LiAlH4, BH3
Substitution: Br2, Cl2
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3-Methylhex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 3-Methylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular signaling processes. Its effects are mediated through interactions with enzymes and receptors that regulate these pathways.
Comparison with Similar Compounds
3-Methylhex-5-enoic acid can be compared with other unsaturated fatty acids such as:
- 3-Methylhex-2-enoic acid
- 3-Methylhex-4-enoic acid
- 3-Methylhex-6-enoic acid
Uniqueness: The position of the double bond and the methyl group in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research contexts.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |
InChI Key |
DUJRYVACNDPJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CC(=O)O |
Origin of Product |
United States |
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